molecular formula C7H5BrFI B12865818 3-Bromo-6-fluoro-2-iodotoluene

3-Bromo-6-fluoro-2-iodotoluene

Katalognummer: B12865818
Molekulargewicht: 314.92 g/mol
InChI-Schlüssel: GAVAKANTRHDIDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-6-fluoro-2-iodotoluene: is an aromatic compound that contains bromine, fluorine, and iodine substituents on a toluene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-2-iodotoluene typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of toluene derivatives. For instance, a possible synthetic route could involve:

    Bromination: Introduction of a bromine atom at the 3-position of the toluene ring.

    Fluorination: Introduction of a fluorine atom at the 6-position.

    Iodination: Introduction of an iodine atom at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature and solvent choice are crucial for optimizing the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-6-fluoro-2-iodotoluene can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Substitution reactions can yield a variety of substituted toluene derivatives.
  • Coupling reactions can produce biaryl compounds with diverse functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Bromo-6-fluoro-2-iodotoluene is used as a building block in organic synthesis. Its unique halogenation pattern allows for selective functionalization, making it valuable in the synthesis of complex molecules.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. The presence of multiple halogens can enhance the biological activity and metabolic stability of the resulting compounds.

Industry: In material science, this compound can be used to create advanced materials with specific properties, such as polymers and liquid crystals.

Wirkmechanismus

The mechanism of action of 3-Bromo-6-fluoro-2-iodotoluene in chemical reactions involves the reactivity of its halogen substituents. The bromine, fluorine, and iodine atoms can participate in various reactions, such as nucleophilic substitution and cross-coupling, by acting as leaving groups or reactive sites for further functionalization.

Vergleich Mit ähnlichen Verbindungen

    3-Bromo-2-fluoro-6-iodotoluene: Similar structure but different substitution pattern.

    2-Bromo-6-fluoro-4-iodotoluene: Another isomer with different positions of halogen atoms.

Uniqueness: 3-Bromo-6-fluoro-2-iodotoluene is unique due to its specific halogenation pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for synthesizing complex molecules with precise functionalization.

Eigenschaften

Molekularformel

C7H5BrFI

Molekulargewicht

314.92 g/mol

IUPAC-Name

1-bromo-4-fluoro-2-iodo-3-methylbenzene

InChI

InChI=1S/C7H5BrFI/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,1H3

InChI-Schlüssel

GAVAKANTRHDIDC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1I)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.